Methylphenylphosphinic chloride
Overview
Description
Methylphenylphosphinic chloride is an organophosphorus compound with the molecular formula C₇H₈ClOP and a molecular weight of 174.56 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Methylphenylphosphinic chloride is an organophosphorus compound . Organophosphorus compounds are important structural motifs that unveil enormous applications, particularly in the field of organic synthesis, agriculture, materials science, and medicinal chemistry . .
Mode of Action
It’s known that organophosphorus compounds can inhibit metabolic enzymes due to their ability to mimic phosphates and carboxylates of biological molecules . This suggests that this compound may interact with its targets by inhibiting their enzymatic activity, leading to changes in the biochemical processes they regulate.
Biochemical Pathways
Organophosphorus compounds are known to play a significant role in various biochemical pathways . They are involved in a wide range of applications, from organic synthesis to medicinal chemistry
Pharmacokinetics
The compound has a molecular weight of 17456 and a density of 1266 . It has a melting point of 36-38℃ and a boiling point of 154-156 °C (11 mmHg) . These properties may influence its bioavailability and pharmacokinetic behavior.
Result of Action
Organophosphorus compounds are known to inhibit metabolic enzymes, which can lead to changes in the biochemical processes they regulate . This suggests that this compound may have similar effects.
Action Environment
This compound is a solid at room temperature and is moisture sensitive . It should be stored in a well-ventilated place The compound’s action, efficacy, and stability may be influenced by environmental factors such as temperature, humidity, and light exposure
Preparation Methods
Synthetic Routes and Reaction Conditions
Methylphenylphosphinic chloride can be synthesized through the reaction of methylphenylphosphinic acid with thionyl chloride (SOCl₂) under reflux conditions. The reaction typically proceeds as follows:
C7H9O2P+SOCl2→C7H8ClOP+SO2+HCl
This method involves heating the reactants to facilitate the substitution of the hydroxyl group with a chlorine atom .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Methylphenylphosphinic chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding phosphinic amides and esters.
Hydrolysis: In the presence of water, it hydrolyzes to form methylphenylphosphinic acid and hydrochloric acid.
Oxidation and Reduction: It can be oxidized to form phosphine oxides or reduced to form phosphines.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide (H₂O₂) and other peroxides are used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH₄) and other hydrides are used for reduction reactions.
Major Products
Phosphinic Amides and Esters: Formed through substitution reactions with amines and alcohols.
Phosphine Oxides: Formed through oxidation reactions.
Phosphines: Formed through reduction reactions.
Scientific Research Applications
Methylphenylphosphinic chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of various organophosphorus compounds.
Biology: Employed in the study of enzyme inhibition and protein phosphorylation.
Medicine: Investigated for its potential use in drug development and as a precursor for biologically active compounds.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
Phenylphosphonic Dichloride: Similar in structure but contains two chlorine atoms instead of one.
Dimethylphosphinic Chloride: Contains two methyl groups instead of one methyl and one phenyl group.
Diphenylphosphinic Chloride: Contains two phenyl groups instead of one methyl and one phenyl group.
Uniqueness
Methylphenylphosphinic chloride is unique due to its balanced reactivity and stability, making it suitable for a wide range of applications. Its ability to undergo selective substitution, oxidation, and reduction reactions sets it apart from other similar compounds .
Properties
IUPAC Name |
[chloro(methyl)phosphoryl]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClOP/c1-10(8,9)7-5-3-2-4-6-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTMQENOUJJKBGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C1=CC=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClOP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60973185 | |
Record name | Methyl(phenyl)phosphinic chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60973185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5761-97-7 | |
Record name | Methylphenylphosphinic chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005761977 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl(phenyl)phosphinic chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60973185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl(phenyl)phosphinoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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